Stauprimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スタウプリミドは、スタウロスポリンファミリーのインドロカルバゾールの半合成アナログです。 1994年に、潜在的な抗腫瘍剤としてのプロテインキナーゼCの選択的阻害を改善するための広範な構造活性調査の一環として初めて発表されました 。 近年、スタウプリミドは、定義された細胞外シグナル伝達キューとの相乗作用により、マウスおよびヒト胚性幹細胞の指向性分化の効率を高めることが示されています .

準備方法

スタウプリミドは、スタウロスポリンから始まる一連の化学反応によって合成されます。合成経路には、スタウロスポリンの構造の修飾が含まれ、その生物活性を高める特定の官能基が導入されます。 反応条件には、通常、目的の化学変換を達成するために、有機溶媒、触媒、および制御された温度の使用が含まれます 。スタウプリミドの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

スタウプリミドは、以下を含むさまざまな化学反応を受けます。

酸化: スタウプリミドは、使用される試薬と条件に応じて、異なる酸化生成物を形成するために酸化することができます。

還元: 還元反応は、スタウプリミド上の官能基を修飾し、その生物活性を変化させる可能性があります。

置換: スタウプリミドは、その構造内の特定の原子または基が他の原子または基に置き換えられる置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

スタウプリミドには、以下を含むいくつかの科学研究への応用があります。

化学: スタウプリミドは、インドロカルバゾールとその誘導体の構造活性関係を研究するためのツール化合物として使用されます。

生物学: スタウプリミドは、幹細胞分化のメカニズムと、このプロセスにおける特定の転写因子の役割を調査するために使用されます.

科学的研究の応用

Stem Cell Differentiation

Overview

Stauprimide is primarily recognized for its ability to enhance the differentiation of embryonic stem cells (ESCs). Research indicates that it can effectively prime human embryonic stem cells for lineage-specific differentiation, particularly toward definitive endoderm (DE) formation.

Mechanism of Action

this compound operates by inhibiting the nuclear localization of nucleoside diphosphate kinase B (NME2), which subsequently downregulates c-MYC, a critical factor in maintaining pluripotency in ESCs. This downregulation makes ESCs more responsive to differentiation cues from growth factors like activin A .

Case Study Findings

A study demonstrated that treating human embryonic stem cells with 200 nM of this compound followed by activin A resulted in significant upregulation of DE-specific markers such as SOX17 and FOXA2, comparable to traditional methods . Higher concentrations of this compound were associated with increased mortality rates in ESCs, highlighting the importance of dosage optimization .

| Concentration (nM) | DE Marker Expression (SOX17, FOXA2) | Cell Viability |

|---|---|---|

| 200 | Significant increase | High |

| 400 | Higher expression | Moderate |

| 800 | Highest expression | Low |

Oncology Applications

Overview

this compound also exhibits potential as an antitumor agent. Its effects on cancer cell proliferation and migration have been studied extensively, particularly in triple-negative breast cancer (TNBC).

Mechanism of Action

In TNBC models, this compound has been shown to inhibit cell growth and migration by modulating key signaling pathways, including ERK1/2, Akt, and p38 MAPK. Notably, it induces cell cycle arrest at the G2/M phase without triggering apoptosis .

Case Study Findings

Research involving MDA-MB-231 cells (a TNBC cell line) indicated that this compound treatment significantly reduced cell proliferation and migratory capabilities. In vivo studies using orthotopic mouse models demonstrated that this compound increased necrotic areas within tumors and reduced metastasis to the lungs and liver .

| Treatment Group | Proliferation Rate Reduction | Migration Rate Reduction | Apoptosis Induction |

|---|---|---|---|

| Control | 0% | 0% | Yes |

| This compound | 50% | 40% | No |

Broader Scientific Applications

Beyond stem cell research and oncology, this compound serves as a valuable tool compound in various scientific domains:

作用機序

スタウプリミドは、NME2転写因子と相互作用してc-Myc発現をダウンレギュレートし、幹細胞の分化につながることによって効果を発揮します 。 この相互作用は、NME2の核局在を阻害し、それによってc-Mycの転写活性化をブロックし、細胞分化を促進します 。 このプロセスに関与する分子標的と経路には、NME2-c-Mycシグナル伝達軸とその他の関連する転写調節因子があります .

類似の化合物との比較

スタウプリミドは、幹細胞の指向性分化を促進する特定の能力により、そのアナログの中でユニークです。類似の化合物には以下が含まれます。

スタウロスポリン: スタウプリミドの親化合物であり、広スペクトルキナーゼ阻害作用で知られています。

レベッカマイシン: 抗腫瘍特性を持つ別のインドロカルバゾール。

K252a: 神経栄養作用を持つスタウロスポリンアナログ。

ミドスタウリン: 特定の癌の治療に使用されるスタウロスポリン誘導体。スタウプリミドのユニークさは、プロテインキナーゼCの選択的阻害と、分化のために幹細胞をプライミングする能力にあります。これは、他の類似の化合物とは異なります.

類似化合物との比較

Stauprimide is unique among its analogs due to its specific ability to enhance the directed differentiation of stem cells. Similar compounds include:

Staurosporine: The parent compound of this compound, known for its broad-spectrum kinase inhibition.

Rebeccamycin: Another indolocarbazole with antitumor properties.

K252a: A staurosporine analog with neurotrophic activity.

Midostaurin: A staurosporine derivative used in the treatment of certain types of cancer. This compound’s uniqueness lies in its selective inhibition of protein kinase C and its ability to prime stem cells for differentiation, which distinguishes it from other similar compounds.

生物活性

Stauprimide, a semi-synthetic derivative of staurosporine, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and stem cell biology. This article explores the compound's mechanisms of action, its effects on various cell types, and its potential therapeutic applications based on recent studies.

Overview of this compound

This compound is primarily recognized for its ability to enhance differentiation in embryonic stem cells (ESCs) and inhibit proliferation and migration in cancer cells. Its structural similarity to staurosporine allows it to interact with various cellular pathways, making it a subject of interest in both developmental biology and oncology.

- Inhibition of MYC Transcription :

- Modulation of Signaling Pathways :

- Cell Cycle Arrest :

Biological Activity in Cancer Research

This compound's potential as an antitumoral agent has been evaluated through various studies:

- In Vitro Studies :

-

Case Study Summary :

Study Type Cell Line Treatment Concentration Main Findings In Vitro MDA-MB-231 5 μM Inhibition of proliferation and migration In Vivo MDA-MB-231 Xenograft N/A Increased necrosis; reduced metastasis Stem Cell Differentiation Human ESCs 200 nM Upregulation of DE markers (SOX17, FOXA2)

Effects on Embryonic Stem Cells

This compound has also been studied for its effects on human embryonic stem cells (hESCs):

- Differentiation Induction :

- Gene Expression Analysis :

特性

CAS番号 |

154589-96-5 |

|---|---|

分子式 |

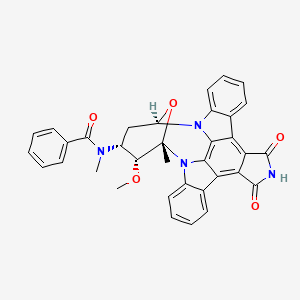

C35H28N4O5 |

分子量 |

584.6 g/mol |

IUPAC名 |

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1 |

InChIキー |

MQCCJEYZKWZQHU-JTPSWESPSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

異性体SMILES |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

正規SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Stauprimide; N-Benzoyl-7-oxostaurosporine; |

製品の起源 |

United States |

Q1: What is the main mechanism of action of Stauprimide in cancer cells?

A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []

Q2: What evidence supports the potential of this compound as an anti-cancer agent?

A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.

Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?

A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.

Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?

A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。